

# YKL-06-061 off-target kinase inhibition panel results

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# YKL-06-061 Technical Support Center

This technical support center provides essential information for researchers and drug development professionals utilizing the selective salt-inducible kinase (SIK) inhibitor, **YKL-06-061**. Below you will find data on its off-target kinase inhibition profile, detailed experimental methodologies, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experiments.

# **Off-Target Kinase Inhibition Panel Results**

**YKL-06-061** is a potent inhibitor of SIK1, SIK2, and SIK3.[1][2][3] To assess its selectivity, the compound was profiled against a panel of 468 kinases at a concentration of 1  $\mu$ M.[4][5] The following tables summarize the half-maximal inhibitory concentrations (IC50) for the primary targets and key off-target kinases.

Table 1: Primary Kinase Targets of YKL-06-061

Kinase	IC50 (nM)
SIK1	6.56
SIK2	1.77
SIK3	20.5



Table 2: Significant Off-Target Kinase Inhibition of YKL-06-061

Kinase	IC50 (nM)
FRK	1.1
CSF1R	9.66
p38α (MAPK14)	10.1
p38β (MAPK11)	9.64
EphB1	16.4
TNK2	10.5
BRK	24.1
Src	58.8
PDGFRβ	103
NLK	132
KIT	153

Data compiled from publicly available sources. Actual results may vary based on experimental conditions.[4]

## **Experimental Protocols**

The off-target profile of **YKL-06-061** was determined using a combination of binding and enzymatic assays.

## **KinomeScan Competition Binding Assay**

The initial broad-panel screening was performed using the KINOMEscan™ platform, which is an active site-directed competition binding assay.

• Principle: This assay quantitatively measures the binding of a test compound to a large panel of kinases. The kinase is tagged and immobilized on a solid support. The test compound is then incubated with the kinase, competing for binding with a known, immobilized ligand. The



amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.

#### · General Protocol:

- T7 phage-tagged kinases are produced in E. coli.
- Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.
- Binding reactions are set up by combining the tagged kinases, the affinity resin, and the test compound (YKL-06-061) in a multi-well plate.
- The plate is incubated to allow for competitive binding.
- The beads are washed to remove unbound components.
- The amount of kinase bound to the beads is quantified using qPCR for the DNA tag.
- Results are typically reported as a percentage of the DMSO control, where a smaller percentage indicates stronger binding.

# **Enzymatic Kinase Inhibition Assay (General Protocol)**

To confirm the binding results and determine IC50 values, enzymatic assays are performed. These assays measure the catalytic activity of the kinase in the presence of the inhibitor. While the specific format used for **YKL-06-061** validation may vary, a common method is a fluorescence-based assay.

- Principle: This assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate. The ADP is then used in a coupled enzymatic reaction to generate a fluorescent signal.
- General Protocol:
  - Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and a dilution series of YKL-06-061.



### Kinase Reaction:

- In a multi-well plate, add the kinase and varying concentrations of YKL-06-061.
- Include positive (no inhibitor) and negative (no kinase) controls.
- Incubate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

#### Detection:

- Stop the kinase reaction.
- Add the detection reagent, which contains enzymes that convert the generated ADP to a fluorescent product.
- Incubate to allow the detection reaction to proceed.

#### Data Analysis:

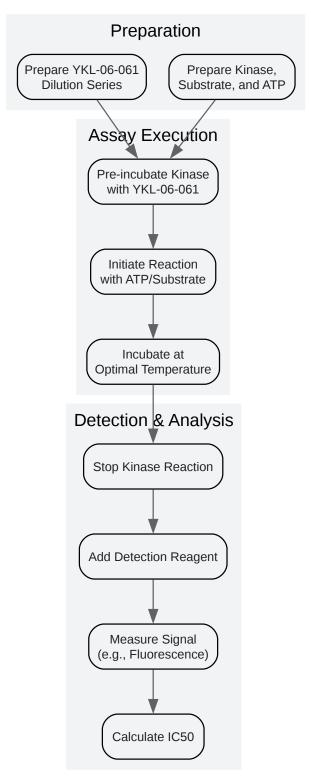
- Measure the fluorescence intensity using a plate reader.
- Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

## **Visualizations**

# **Experimental Workflow for Kinase Inhibition Assay**



## Workflow of an In Vitro Kinase Inhibition Assay

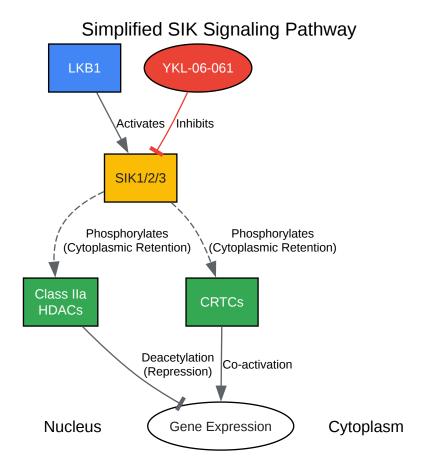


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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.



## **Simplified SIK Signaling Pathway**



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Caption: Inhibition of SIKs by YKL-06-061 prevents downstream substrate phosphorylation.

## **Troubleshooting and FAQs**

Q1: Why are my in-vitro IC50 values for YKL-06-061 different from the published data?

A1: Discrepancies in IC50 values can arise from several factors:

- Assay Format: Different assay technologies (e.g., fluorescence, luminescence, radiometric)
   can yield different results.
- ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.



- Reagent Purity: The purity of the kinase, substrate, and inhibitor can affect the results.
- Reaction Conditions: Variations in buffer composition, pH, temperature, and incubation times can alter enzyme kinetics and inhibitor potency.

Q2: I'm observing poor solubility of YKL-06-061 in my assay buffer. What can I do?

A2: YKL-06-061 is soluble in DMSO and ethanol but insoluble in water.[4]

- Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
- Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure
  the final DMSO concentration is low (typically ≤1%) to avoid affecting kinase activity. If
  solubility issues persist, you may need to test the tolerance of your assay to slightly higher
  DMSO concentrations.
- Sonication: Gentle sonication of the stock solution can aid in dissolution.

Q3: My in-vitro kinase assay shows potent inhibition, but the compound is not active in my cell-based assays. What could be the issue?

A3: This is a common challenge when transitioning from biochemical to cellular assays. Potential reasons include:

- Cell Permeability: The compound may have poor permeability across the cell membrane.
- Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
- Compound Stability: YKL-06-061 may be unstable in cell culture media or rapidly metabolized by the cells.
- High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is
  typically used in in-vitro assays, which can reduce the apparent potency of ATP-competitive
  inhibitors.

Q4: How should I store YKL-06-061?



### A4:

- Powder: Store the solid compound at -20°C, protected from light.
- Stock Solutions: Aliquot stock solutions in DMSO and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6] Avoid repeated freezethaw cycles.

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